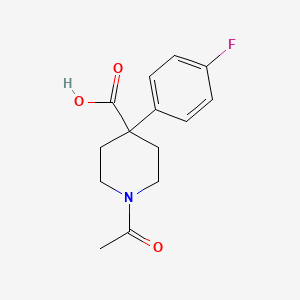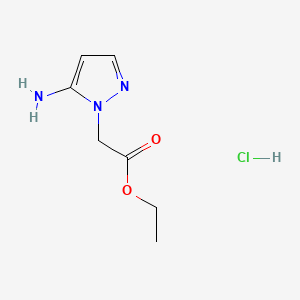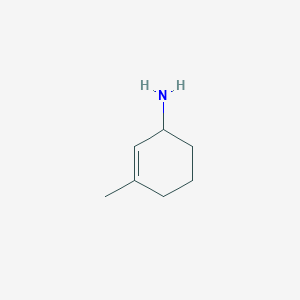
2-Cyclohexen-1-amine, 3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methylcyclohex-2-en-1-amine is an organic compound with the molecular formula C7H13N It is a derivative of cyclohexene, featuring a methyl group and an amine group attached to the cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3-methylcyclohex-2-en-1-amine can be synthesized through several methods. One common approach involves the reduction of 3-methylcyclohex-2-en-1-one using amines. This reaction can be catalyzed by copper hydrides, such as (Ph3P)CuH and (IPr)CuH, which facilitate the addition of the amine group to the cyclohexene ring .
Industrial Production Methods
Industrial production of 3-methylcyclohex-2-en-1-amine typically involves large-scale catalytic hydrogenation processes. These processes are optimized to achieve high yields and purity, often employing metal catalysts and specific reaction conditions to ensure efficient conversion of starting materials.
Chemical Reactions Analysis
Types of Reactions
3-methylcyclohex-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields saturated amines.
Substitution: Results in various substituted amine derivatives.
Scientific Research Applications
3-methylcyclohex-2-en-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3-methylcyclohex-2-en-1-amine involves its interaction with various molecular targets. For example, in catalytic reactions, the compound can act as a nucleophile, attacking electrophilic centers in substrates. The presence of the amine group allows it to form hydrogen bonds and coordinate with metal catalysts, facilitating various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Cyclohex-2-en-1-amine: Lacks the methyl group, resulting in different reactivity and properties.
3-methylcyclohexanamine: Saturated version of 3-methylcyclohex-2-en-1-amine, with different chemical behavior.
Cyclohex-2-en-1-one: Ketone derivative, used in different types of reactions compared to the amine.
Uniqueness
3-methylcyclohex-2-en-1-amine is unique due to the presence of both a methyl group and an amine group on the cyclohexene ring. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
Molecular Formula |
C7H13N |
|---|---|
Molecular Weight |
111.18 g/mol |
IUPAC Name |
3-methylcyclohex-2-en-1-amine |
InChI |
InChI=1S/C7H13N/c1-6-3-2-4-7(8)5-6/h5,7H,2-4,8H2,1H3 |
InChI Key |
UIHZMDTUMKZMNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(CCC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


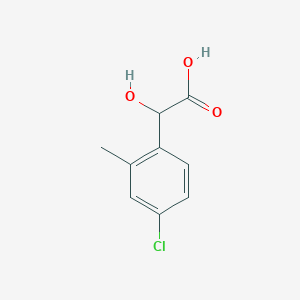
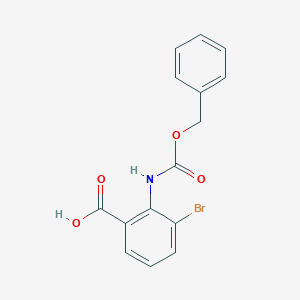

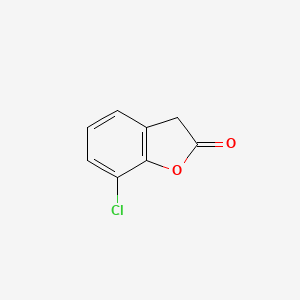
![3-Phenylbicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B13561814.png)

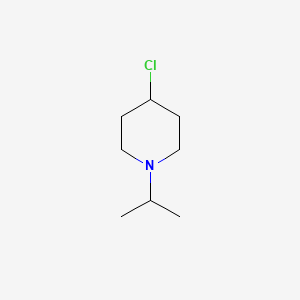
![N-[4-chloro-3-(trifluoromethyl)phenyl]-10-(4-chlorophenyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraen-12-amine](/img/structure/B13561842.png)
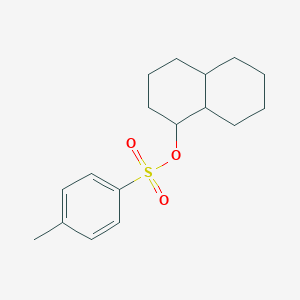
![[1,2,3]Triazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B13561851.png)
![2-[(4-Oxo-1,4lambda6-oxathian-4-ylidene)amino]aceticacidhydrochloride](/img/structure/B13561852.png)

